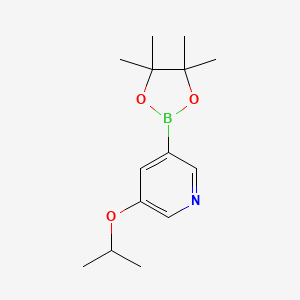

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1171892-42-4, molecular formula C₁₄H₂₂BNO₃, molecular weight 263.14) is a boronate ester-functionalized pyridine derivative. The compound features a pyridine core substituted at the 3-position with an isopropoxy group (-OCH(CH₃)₂) and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural motif makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of cholinergic drugs and organic electroluminescent devices .

Properties

IUPAC Name |

3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMKLRJKZXEWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146328 | |

| Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171892-42-4 | |

| Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171892-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes.

Mode of Action

Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in the borylation of arenes. This suggests that 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to participate in the borylation of arenes. This reaction is a key step in various synthetic processes, suggesting that this compound might affect similar pathways.

Pharmacokinetics

It’s worth noting that similar compounds are soluble in water, which could potentially influence their bioavailability.

Result of Action

Given its potential role in the borylation of arenes, it might contribute to the synthesis of various organic compounds.

Action Environment

It’s worth noting that similar compounds are sensitive to moisture, suggesting that the storage and handling conditions could significantly impact the efficacy and stability of this compound.

Biological Activity

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound of interest due to its potential applications in medicinal chemistry and drug development. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C15H23BO4

- Molar Mass : 278.15 g/mol

- CAS Number : 1235566-58-1

Biological Activity

The biological activity of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been explored through various mechanisms and applications:

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit varying degrees of antimicrobial activity. For instance:

- MIC Values : Compounds with similar structures have shown minimum inhibitory concentrations (MIC) against multidrug-resistant Staphylococcus aureus ranging from 4–8 μg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research indicates that derivatives of pyridine can inhibit specific cancer cell lines effectively. A study on pyrimidine-based drugs highlighted compounds that demonstrated promising activity against various cancer types .

The biological mechanisms through which 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine may exert its effects include:

- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer proliferation and survival .

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent investigation into the efficacy of pyridine derivatives showed that certain modifications led to enhanced antimicrobial properties against resistant strains such as Mycobacterium abscessus and Mycobacterium smegmatis.

- The results indicated that structural variations significantly impacted the potency and selectivity of these compounds.

-

Anticancer Activity :

- In vitro studies demonstrated that some pyridine derivatives could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The findings suggest a selective action mechanism that could be leveraged for therapeutic purposes.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO4 |

| Molar Mass | 278.15 g/mol |

| Antimicrobial MIC (against MRSA) | 4–8 μg/mL |

| Anticancer Activity | Induces apoptosis in cancer cells |

Scientific Research Applications

Organic Synthesis

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is utilized as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it an important reagent for the formation of carbon-carbon bonds.

Case Study: Cross-Coupling Reactions

In a study by Ambeed (2020), this compound was used in the synthesis of various aryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products .

Material Science

The compound has applications in the development of advanced materials, particularly in the synthesis of conjugated copolymers which are critical for organic electronics.

Example Applications:

- Conjugated Polymers : It has been employed to synthesize intermediates for materials like 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole .

- Organic Photovoltaics : The compound's derivatives are being explored for use in organic photovoltaic devices due to their electronic properties and stability .

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives are investigated for their potential biological activities. The presence of the dioxaborolane group can enhance bioavailability and therapeutic efficacy.

Case Study: Anticancer Activity

Research has indicated that related compounds exhibit promising anticancer properties. For instance, derivatives of 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have shown activity against various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, molecular weights, and applications of 3-isopropoxy-5-(pinacol boronate)pyridine and its analogues:

*Estimated based on molecular formulas.

Reactivity and Electronic Effects

- Electron-Donating vs. In contrast, analogues with electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity at the boronate site, accelerating oxidative addition in palladium-catalyzed reactions .

- Steric Hindrance : The isopropoxy group introduces steric bulk, which may slow coupling kinetics compared to smaller substituents (e.g., -OCH₃ in or unsubstituted derivatives ). However, this bulk can improve regioselectivity in complex syntheses.

- Boronate Position : Moving the boronate group from the 5-position (target compound) to the 3-position (e.g., ) alters conjugation and steric accessibility, impacting reactivity with aryl halides.

Q & A

Basic: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for regioselectivity?

Answer:

Regioselectivity in Suzuki-Miyaura reactions depends on steric and electronic factors. Use Pd(PPh₃)₄ as a catalyst with toluene/EtOH (3:1) and 2M K₂CO₃ as the base to minimize side reactions. The electron-rich isopropoxy group at position 3 directs coupling to the boronate-substituted position 5. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify using column chromatography with a gradient elution (hexane to EtOAc). For sterically hindered partners, increase temperature to 90–105°C .

Advanced: How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

Answer:

Contradictions arise from disordered solvent molecules or dynamic disorder in the dioxaborolane ring. Use high-resolution X-ray diffraction (Mo-Kα radiation, 100K) and refine with SHELXL-2018, applying restraints for the boronate ester geometry. For ambiguous electron density, employ OLEX2’s SQUEEZE function to model solvent regions. Validate via Hirshfeld surface analysis and DFT-optimized geometries (B3LYP/6-311+G(2d,p)) to compare experimental vs. theoretical bond lengths .

Basic: What purification methods are effective for removing unreacted boronic ester intermediates?

Answer:

Unreacted starting materials often co-elute with the product. Use flash chromatography with a hexane/EtOAc (7:3) mobile phase and silica gel 60 (40–63 µm). For persistent impurities, employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Confirm purity via ¹H NMR (DMSO-d₆, 400 MHz) by verifying the absence of residual isopropanol (δ 1.1–1.2 ppm) .

Advanced: How does computational modeling predict the reactivity of this compound in multi-step syntheses?

Answer:

DFT calculations (e.g., Gaussian 16) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The LUMO of the boronate ester (-2.1 eV) indicates susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the boron atom, guiding reaction design for functionalization .

Basic: What precautions are necessary for handling air-sensitive intermediates derived from this compound?

Answer:

Store the compound under argon at –20°C in amber vials. Use Schlenk lines for transfers and pre-dry solvents (e.g., THF over Na/benzophenone). Quench reactions with degassed H₂O to prevent boronate hydrolysis. Monitor stability via ¹¹B NMR (D₂O, δ ~30 ppm for intact boronate) .

Advanced: How can this compound be integrated into pharmacophore models for kinase inhibitors?

Answer:

The pyridine-boronate scaffold mimics ATP-binding motifs in kinases. Perform molecular docking (AutoDock Vina) with PDB structures (e.g., EGFR kinase, 1M17) to optimize substituent placement. Validate via in vitro kinase assays (IC₅₀ determination) and compare with control compounds lacking the isopropoxy group .

Basic: Which analytical techniques confirm successful functionalization of the boronate group?

Answer:

- ¹¹B NMR (128 MHz, CDCl₃): A singlet at δ 29–31 ppm confirms intact dioxaborolane.

- IR (KBr): B–O stretches at 1350–1370 cm⁻¹ and 1140–1160 cm⁻¹.

- HRMS (ESI⁺): Exact mass calculated for C₁₄H₂₂BNO₃ ([M+H]⁺): 276.1772 .

Advanced: What strategies address low yields in iterative cross-coupling reactions?

Answer:

Low yields often stem from catalyst poisoning by pyridine nitrogen. Pre-coordinate Pd(PPh₃)₄ with 1 equiv. of PPh₃ to suppress deactivation. For iterative couplings, employ orthogonal protecting groups (e.g., SEM-protected amines) and use microwave-assisted heating (150°C, 20 min) to accelerate steps .

Basic: How to mitigate hydrolysis of the dioxaborolane ring during aqueous workup?

Answer:

Avoid prolonged exposure to H₂O. Use buffered extraction (pH 7–8, NaHCO₃) and saturate organic layers with NaCl. Lyophilize aqueous phases immediately after separation. For hydrolytically sensitive derivatives, replace K₂CO₃ with Cs₂CO₃ in anhydrous DMF .

Advanced: What solvent systems minimize competing protodeboronation in halogenated environments?

Answer:

Protodeboronation is suppressed in polar aprotic solvents (DMAc, NMP) with 10 mol% of PivOH as an additive. For electron-deficient aryl halides, use Pd(OAc)₂ with SPhos ligand in THF/H₂O (4:1) at 60°C. Monitor by ¹H NMR for aryl-H signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.